molecular formula C16H17NO5S B2379405 2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid CAS No. 518052-82-9

2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid

Cat. No. B2379405
CAS RN: 518052-82-9
M. Wt: 335.37
InChI Key: GQOWDTZNHWFOPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a hydroxy group at the 2nd position and a sulfonylamino group at the 5th position. The sulfonylamino group is further substituted with a 2,4,5-trimethylphenyl group .

Scientific Research Applications

Electrochemical Behavior and Kinetics

Research on the electrochemical reduction of similar compounds, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, highlights the significant impact of substituent position and solution pH on their electrochemical behavior. These compounds are predominantly reduced as hydrazone tautomers, leading to hydrazo compounds and ultimately to amino salicylic acid and sulfanilic acid through a DISP2 mechanism. The study provides insights into the electrochemical properties and kinetics that could be relevant for understanding the behavior of 2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid (Mandić, Nigović, & Šimunić, 2004).

Selective Receptor Antagonism

Investigation into heteroaryl sulfonamides, including compounds with similar structural features, has led to the discovery of new EP1 receptor-selective antagonists. This research indicates potential applications of similar compounds in therapeutic areas, emphasizing the importance of the sulfonylamino group in optimizing antagonist activity (Naganawa et al., 2006).

Interaction with Proteins

Studies utilizing 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe provide insights into the binding affinity of sulfonylurea and phenothiazine drugs to proteins such as bovine serum albumin. This research highlights the role of hydrophobic interactions and the potential of using similar compounds for studying protein-drug interactions (Zia & Price, 1975).

Novel Membrane Fabrication

The synthesis and application of novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes demonstrate the utility of such compounds in improving water flux and dye rejection. This suggests potential applications of this compound in membrane technology and water treatment processes (Liu et al., 2012).

properties

IUPAC Name

2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-9-6-11(3)15(7-10(9)2)23(21,22)17-12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOWDTZNHWFOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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